

optimal concentration of KH-4-43 for cell culture experiments

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Compound of Interest

Compound Name: KH-4-43

Cat. No.: B10861869

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Application Notes and Protocols for KH-4-43

Product: **KH-4-43** Target: Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) Biological Activity: Induces apoptosis in cancer cells by inhibiting CRL4-mediated protein degradation.

Introduction

KH-4-43 is a potent and selective small-molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.^{[1][2][3]} E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system, which tag substrate proteins for degradation. The CRL4 complex, in particular, plays a crucial role in cell cycle progression, DNA replication, and damage response by targeting key regulatory proteins.^{[1][4]}

The primary mechanism of action for **KH-4-43** involves binding to the core catalytic subcomplex of CRL4, thereby inhibiting its ubiquitination activity.^{[1][2][5]} This inhibition leads to the stabilization and subsequent accumulation of CRL4 substrates, a key one being Chromatin Licensing and DNA Replication Factor 1 (CDT1).^{[2][3][6]} Aberrant accumulation of CDT1 is known to induce apoptosis, making **KH-4-43** a valuable tool for cancer research and a potential anti-tumor therapeutic agent.^{[1][2][3]}

These application notes provide a summary of the effective concentrations of **KH-4-43** in various cancer cell lines and offer detailed protocols for its use in cell culture experiments.

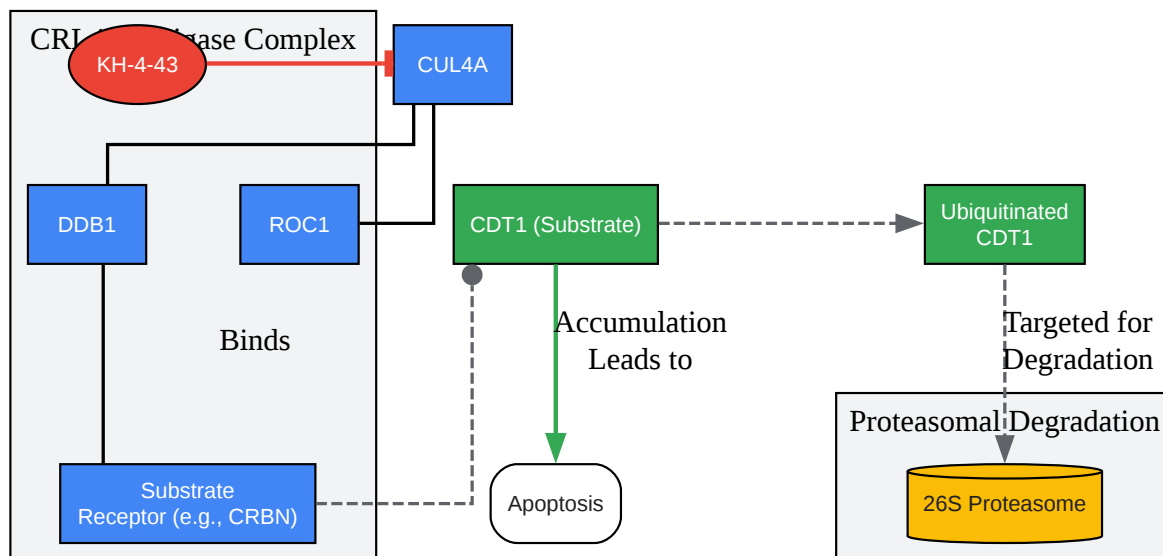
Data Presentation: Efficacy of KH-4-43

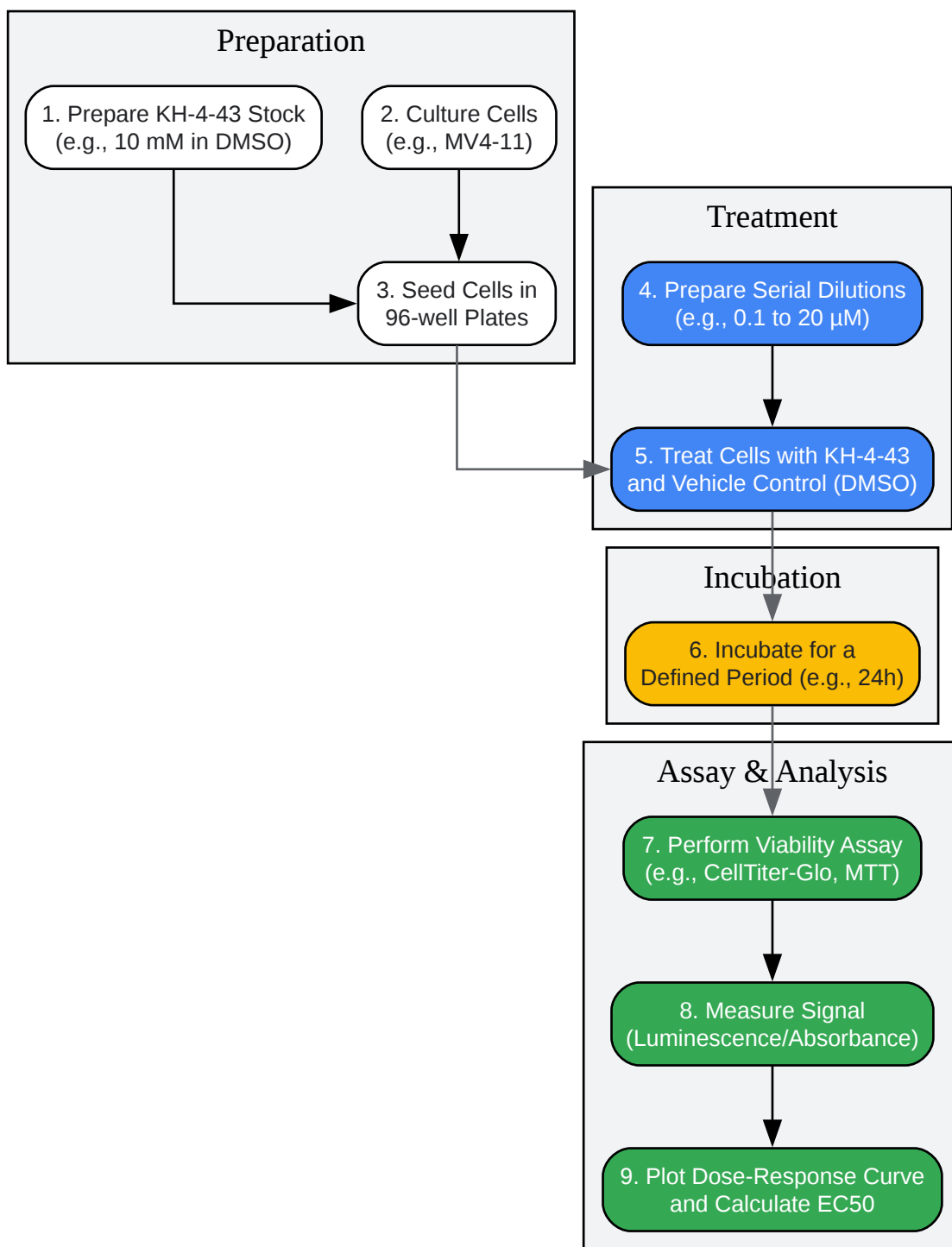
The optimal concentration of **KH-4-43** is cell-line dependent. The compound exhibits cytotoxicity in the low micromolar range across a subset of tumor cell lines.^[1] Below is a summary of the half-maximal effective concentrations (EC50) for **KH-4-43** in inducing cytotoxicity in several human cancer cell lines.

Cell Line	Cancer Type	EC50 (μM)	Reference
NB-4	Acute Myeloid Leukemia (AML)	1.8	[2] [7]
MV4-11	Acute Myeloid Leukemia (AML)	3.0	[2] [7]
OVCAR-3	Ovarian Cancer	3.9	[2] [7]
CAPAN-2	Pancreatic Cancer	4.8	[2] [7]

Mandatory Visualizations

Signaling Pathway of KH-4-43





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